N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
This compound is an acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethyl linker to the acetamide moiety. The phenoxy group at the 2-position of the acetamide is further substituted with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(10-13)27-11-16(25)22-8-9-24-17(26)7-6-15(23-24)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCADZAANVKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions:
Formation of the Pyridazinone Ring: : The initial step involves synthesizing the pyridazinone core. Cyclopropyl ketone reacts with hydrazine to form the cyclopropyl hydrazine intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the 3-cyclopropyl-6-oxopyridazinone.
Alkylation of the Pyridazinone: : The next step involves the alkylation of the pyridazinone with 2-bromoethylamine, forming the desired ethyl-pyridazinone derivative.
Coupling with 3-(Trifluoromethyl)phenoxyacetic Acid: : The final step is the coupling of the ethyl-pyridazinone derivative with 3-(trifluoromethyl)phenoxyacetic acid. This step typically employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions, yielding this compound.
Industrial Production Methods: : Industrial production would likely involve optimization of the above synthetic route to enhance yield and purity. Key considerations include reaction scalability, solvent choice, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various types of chemical reactions:
Oxidation: : The pyridazinone ring may undergo oxidation under strong oxidizing conditions, potentially forming N-oxide derivatives.
Reduction: : Reducing agents can potentially reduce the carbonyl group in the pyridazinone ring, affecting the overall reactivity of the compound.
Substitution: : The trifluoromethyl group and the ether linkage in the phenoxyacetamide moiety make the compound susceptible to nucleophilic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation and reduction of the pyridazinone ring will yield N-oxide and reduced derivatives, respectively. Nucleophilic substitution can replace the trifluoromethyl group or ether oxygen with other functional groups, depending on the conditions and reagents used.
Scientific Research Applications
Chemistry
The compound's unique structure can be used to study reaction mechanisms and the behavior of fluorinated aromatic systems.
It can act as a synthetic intermediate in the preparation of more complex molecules.
Biology and Medicine
Potential use as a lead compound in drug discovery due to its structural similarity to bioactive molecules.
The compound can be studied for its interactions with biological targets like enzymes or receptors.
Industry
It may also serve as a reference compound in quality control and analytical chemistry.
Mechanism of Action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects can involve several molecular targets:
Enzymes: : It could inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Receptors: : The compound might interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Cores (EP 3 348 550A1)
Several benzothiazole-based acetamides share structural similarities with the target compound, particularly in the acetamide backbone and trifluoromethyl substitution:
Key Differences :
- The pyridazinone core in the target compound replaces the benzothiazole ring, altering electronic properties and binding affinities.
- The cyclopropyl group on pyridazinone may reduce metabolic oxidation compared to benzothiazole’s sulfur atom, which is prone to oxidative degradation .
Pyridazinone Derivatives with Varied Substituents
A structurally related pyridazinone analog, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1246073-22-2), shares the pyridazinone core but differs in substituents:
Adenosine Receptor Antagonists with Acetamide Moieties
Compounds such as N-(2-(pyrrolidin-1-yl)ethyl)acetamide (36) and N-(3-(diethylamino)propyl)acetamide (27) () feature acetamide linkers but incorporate purine or xanthine cores:
- Potency: Compound 36 demonstrated superior metabolic stability (t₁/₂ > 2 h) compared to 27, which showed CYP450 inhibition. This highlights the importance of the pyridazinone core in the target compound for avoiding CYP interactions .
Naphthyridine-Based Acetamides (Goxalapladib)
Goxalapladib (CAS: 412950-27-7) contains a 1,8-naphthyridine core and a trifluoromethyl biphenyl group:
- Therapeutic Use: Developed for atherosclerosis, its naphthyridine core facilitates π-π stacking interactions absent in the target compound’s pyridazinone .
- Structural Complexity: The extended aromatic system in Goxalapladib increases molecular weight (718.80 g/mol vs.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone core, which is known for various biological activities. Its structure includes cyclopropyl and trifluoromethyl substituents, contributing to its unique pharmacological profile. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms.
Molecular Targets:
- Enzymatic Activity: The compound primarily targets enzymes involved in inflammation and cell proliferation. It has been shown to inhibit cyclooxygenase (COX) enzymes and modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
Cellular Pathways:
- Apoptosis Induction: Studies indicate that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an antitumor agent.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
-
Antitumor Efficacy in Animal Models:
- A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
-
Inflammation Models:
- In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Research Findings
Recent research highlights the diverse applications of this compound:
- In vitro Studies: Various cell lines have been tested to evaluate the cytotoxic effects of the compound. Results showed significant inhibition of proliferation in several cancer types.
- In vivo Studies: Animal studies have confirmed the antitumor effects observed in vitro, with dosages leading to significant tumor regression without notable toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
